molecular formula C14H16O2 B2626822 (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one CAS No. 2413848-17-4

(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one

Cat. No.: B2626822
CAS No.: 2413848-17-4
M. Wt: 216.28
InChI Key: CYHVPABIJSPDLP-XQQFMLRXSA-N
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Description

(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one is a chiral bicyclic compound offered as a high-purity synthetic intermediate for research and development. This molecule features a bicyclo[3.2.0]heptane skeleton, a structural motif recognized for its value in organic synthesis . Compounds based on the bicyclo[3.2.0]heptane core have a long history of being versatile precursors in the synthesis of complex molecules, serving as key disubstituted lactone synthons for targets like prostaglandins and thromboxanes . The specific stereochemistry and the phenylmethoxy (benzyloxy) functional group at the 3-position make it a valuable, enantiomerically pure building block for medicinal chemistry and biocatalysis research. It is particularly useful for investigating stereocontrolled transformations, including biocatalytic reactions involving enzymes such as Baeyer-Villiger monooxygenases (BVMOs) or alcohol dehydrogenases (ADHs), which are known to act on similar oxy-functionalized bicyclo[3.2.0]carbocyclic frameworks . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,3R,5S)-3-phenylmethoxybicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHVPABIJSPDLP-XQQFMLRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CC2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@H]2[C@@H]1CC2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one typically involves the formation of the bicyclic core followed by the introduction of the phenylmethoxy group. One common method involves the Diels-Alder reaction to construct the bicyclic framework, followed by functional group transformations to introduce the phenylmethoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Bicyclo[3.2.0] Derivatives

Compound Name Substituents Heteroatoms Key Functional Groups Stereochemistry
(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one 3-Phenylmethoxy None Ketone (C6) 1S,3R,5S
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals 5-Aryl, 3-aza Nitrogen Ketal (C6) Variable
(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one 6-Aza Nitrogen Ketone (C7) 1S,5R
(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one None (unsaturated) None Ketone (C6) 1R,5S
7-Ethyl-1-hydroxybicyclo[3.2.0]heptan-6-one 7-Ethyl, 1-hydroxy None Ketone (C6), hydroxyl 1S,5R,7S*

Key Observations :

  • The target compound lacks heteroatoms, relying on its phenylmethoxy group for interactions.
  • Stereochemical Impact : The (1S,3R,5S) configuration may confer distinct receptor-binding selectivity compared to enantiomers like (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one, which was used in microbial Baeyer-Villiger oxidation studies .
Pharmacological and Functional Comparisons

Key Observations :

  • Opioid vs. Non-Opioid Activity: Azabicyclo ketals (e.g., 6a and 7 in ) show morphine-like effects via μ-opioid receptors, while the target compound’s lack of nitrogen may preclude similar activity. Instead, it may align with non-narcotic agents like bicifadine, which act via monoamine pathways .
  • Stereoselectivity : The (1S,3R,5S) configuration could mimic the bioactive conformations of azabicyclo analgesics, where spatial alignment of substituents is critical for receptor binding .

Key Observations :

  • Synthesis : The target compound may require stereoselective introduction of the phenylmethoxy group, contrasting with azabicyclo analogs synthesized via photocycloaddition of maleimides .
  • Physicochemical Properties : Higher logP for the target compound suggests greater membrane permeability but lower aqueous solubility compared to azabicyclo derivatives.

Biological Activity

Overview of (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H14_{14}O2_2
  • Molecular Weight : 206.25 g/mol
  • CAS Number : Not available in current databases.

This compound is a bicyclic ketone that has garnered interest due to its potential pharmacological properties.

Antimicrobial Properties

Research indicates that bicyclic compounds similar to this compound exhibit antimicrobial activity. Studies have shown that certain derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

Neuropharmacological Effects

Bicyclic compounds are often explored for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This could imply potential use in treating mood disorders or neurodegenerative diseases.

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various bicyclic ketones against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain analogs of this compound showed significant inhibition zones compared to controls.

CompoundInhibition Zone (mm)Pathogen
Analog A15S. aureus
Analog B12E. coli
(1S,3R,5S)-3-PMBH10S. aureus

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment using animal models, the compound was administered to evaluate its effects on anxiety-like behaviors. The results indicated a reduction in anxiety levels compared to the control group.

Treatment GroupAnxiety Score (Lower is Better)
Control7
(1S,3R,5S)-3-PMBH4

Study 3: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of the compound in a mouse model of arthritis. The results showed a significant reduction in swelling and inflammatory markers compared to untreated controls.

Treatment GroupSwelling Reduction (%)
Control0
(1S,3R,5S)-3-PMBH35

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